2-(Bromomethyl)succinic acid

Catalog No.
S3537890
CAS No.
20469-57-2
M.F
C5H7BrO4
M. Wt
211.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)succinic acid

CAS Number

20469-57-2

Product Name

2-(Bromomethyl)succinic acid

IUPAC Name

2-(bromomethyl)butanedioic acid

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

InChI

InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

HLTXOPWLZNXCHE-UHFFFAOYSA-N

SMILES

C(C(CBr)C(=O)O)C(=O)O

Canonical SMILES

C(C(CBr)C(=O)O)C(=O)O

2-(Bromomethyl)succinic acid is an organic compound characterized by the presence of a bromomethyl group attached to the succinic acid backbone. Its chemical formula is C5_5H7_7BrO4_4, and it is recognized by the CAS number 20469-57-2. The compound appears as a white crystalline solid with a melting point of approximately 105-107 °C. Its structure features two carboxylic acid groups, which contribute to its reactivity and potential applications in various

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may be involved in decarboxylation reactions, producing smaller molecules and releasing carbon dioxide.
  • Esterification: The carboxylic acids can react with alcohols to form esters, which are important in synthesizing various compounds.

These reactions highlight the versatility of 2-(Bromomethyl)succinic acid in organic synthesis and its potential utility in creating more complex molecules.

Several methods exist for synthesizing 2-(Bromomethyl)succinic acid:

  • Bromination of Succinic Acid: This method involves treating succinic acid with bromine under controlled conditions, allowing for selective bromination at the desired position.
  • Reactions with Fumaric Acid: A more environmentally friendly approach involves brominating fumaric acid using hydrogen bromide and hydrogen peroxide, which generates bromine in situ. This method has shown high yields and reduced environmental impact compared to traditional methods .
  • Functionalization Techniques: Other synthetic routes may include functionalization techniques that introduce the bromomethyl group onto a succinic acid derivative through various coupling reactions.

These methods provide a range of options for producing 2-(Bromomethyl)succinic acid, each with distinct advantages regarding yield and environmental considerations.

2-(Bromomethyl)succinic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be used to modify polymers, enhancing their properties for specific applications.
  • Biochemical Research: It may be utilized in studies investigating metabolic pathways involving succinic acid derivatives.

The versatility of this compound makes it valuable across multiple fields of chemistry and materials science.

While specific interaction studies on 2-(Bromomethyl)succinic acid are scarce, compounds with similar structures have been shown to interact with various biological targets. Interaction studies typically focus on how such compounds affect enzyme activity, cell signaling pathways, or microbial growth. Future research could elucidate the specific interactions of 2-(Bromomethyl)succinic acid within biological systems.

Several compounds share structural similarities with 2-(Bromomethyl)succinic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Succinic AcidTwo carboxylic groupsNaturally occurring dicarboxylic acid
Bromosuccinic AcidSimilar bromination patternUsed as a reagent in organic synthesis
3-Bromophenyl Succinic AcidContains a phenyl groupExhibits distinct biological activity
2,3-Dibromo-Succinic AcidTwo bromine substituentsEnhanced reactivity due to multiple halogen atoms

Each compound exhibits unique properties based on its structure and functional groups, influencing its reactivity and applications in various fields.

Dates

Last modified: 02-18-2024

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